4-methyl-N-[2-(2-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide
Description
This compound is a synthetic thieno[3,4-c]pyrazole derivative characterized by a 5,5-dioxo sulfur-containing heterocyclic core. Key structural features include:
- A 2-methylphenyl group at position 2 of the pyrazole ring.
- A 3-nitrobenzamide moiety at position 3, substituted with a 4-methyl group on the benzamide ring.
Properties
IUPAC Name |
4-methyl-N-[2-(2-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O5S/c1-12-5-3-4-6-17(12)23-19(15-10-30(28,29)11-16(15)22-23)21-20(25)14-8-7-13(2)18(9-14)24(26)27/h3-9H,10-11H2,1-2H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJYTWQJGNWTOFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=C3CS(=O)(=O)CC3=NN2C4=CC=CC=C4C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-[2-(2-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide typically involves multi-step organic reactions. One common approach is the condensation of 2-methylphenylhydrazine with a suitable thieno[3,4-c]pyrazole precursor under acidic conditions. This is followed by nitration and subsequent amidation to introduce the nitrobenzamide moiety .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-[2-(2-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under catalytic hydrogenation conditions.
Reduction: The compound can be oxidized to form various oxides.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution reagents: Such as halogens or nitrating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while oxidation can produce various oxides .
Scientific Research Applications
4-methyl-N-[2-(2-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-methyl-N-[2-(2-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Structural Analogs
The most relevant analog is N-[2-(4-Methoxyphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-2-methyl-3-nitrobenzamide (CAS: 450338-04-2, ). Below is a comparative analysis:
| Property | Target Compound | Analog (CAS 450338-04-2) |
|---|---|---|
| Core Structure | Thieno[3,4-c]pyrazole with 5,5-dioxo group | Thieno[3,4-c]pyrazole with 5,5-dioxido group |
| Position 2 Substituent | 2-Methylphenyl | 4-Methoxyphenyl |
| Position 3 Substituent | 3-Nitrobenzamide (4-methyl) | 3-Nitrobenzamide (2-methyl) |
| Electronic Effects | Electron-withdrawing nitro and sulfone groups; methylphenyl offers steric hindrance. | Methoxy group (+M effect) may enhance solubility; sulfido group differs in oxidation state. |
| Synthesis & Stability | Likely synthesized via similar routes (e.g., cyclocondensation); sulfone may improve stability. | Methoxy group could reduce reactivity compared to methylphenyl. |
Functional Implications
The 3-nitrobenzamide moiety in both compounds suggests possible bioactivity (e.g., kinase inhibition), though the methyl vs. methoxy substituents may alter binding affinities.
Crystallographic Analysis: Structural determination of such compounds likely employs programs like SHELXL (for refinement) and ORTEP-3 (for graphical representation), as noted in and . The sulfone/sulfido groups in these molecules would generate strong electron density maps, aiding in accurate structure resolution .
Oxidation State Differences :
The 5,5-dioxo (sulfone) vs. 5,5-dioxido (sulfonic acid derivative) groups impact electronic properties. Sulfones are typically more stable and less acidic than sulfonic acids, which could influence solubility and reactivity.
Research Findings and Methodological Context
- Structural Characterization : Tools like SHELX and ORTEP-3 are critical for confirming the stereochemistry and supramolecular packing of such complex heterocycles. For example, SHELXL’s robust refinement algorithms () ensure precise atomic coordinate assignments, especially for sulfur-containing systems .
- Synthetic analogs like the target compound allow systematic exploration of structure-activity relationships .
Biological Activity
The compound 4-methyl-N-[2-(2-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide is a complex organic molecule that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , and it features a unique thienopyrazole core structure that contributes to its biological properties. The following table summarizes key chemical properties:
| Property | Value |
|---|---|
| Molecular Weight | 378.44 g/mol |
| Density | N/A |
| Melting Point | N/A |
| Boiling Point | N/A |
| CAS Number | 899994-92-4 |
Antimicrobial Activity
Research indicates that compounds with similar thienopyrazole structures exhibit significant antimicrobial properties. A study on related thienopyrazole derivatives demonstrated moderate to excellent antibacterial activity against various strains of bacteria, suggesting that the target compound may possess similar efficacy .
Anticancer Properties
Preliminary studies have suggested that thienopyrazole derivatives can act as potential anticancer agents. These compounds may inhibit tumor growth by interfering with cellular signaling pathways related to cell proliferation and apoptosis. For instance, derivatives of thienopyrazole have been shown to induce apoptosis in cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins .
The mechanism of action for this compound likely involves interaction with specific enzymes or receptors . It may function as an inhibitor of certain enzymes involved in metabolic processes or as a modulator of receptor activity, leading to altered cellular responses. Detailed mechanistic studies are necessary to elucidate these interactions further.
Case Study 1: Antimicrobial Efficacy
A recent study synthesized various thienopyrazole derivatives and tested their antimicrobial activity against standard bacterial strains. The results indicated that compounds similar to the target molecule exhibited significant inhibitory effects on Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL .
Case Study 2: Anticancer Activity
In another investigation, a series of thienopyrazole derivatives were evaluated for their anticancer properties against human cancer cell lines. One derivative demonstrated a reduction in cell viability by 70% at a concentration of 20 µM after 48 hours of treatment. This suggests that the compound could be a lead candidate for further development in cancer therapeutics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
